molecular formula C14H10Cl3NO3 B2568400 Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 339009-01-7

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2568400
CAS No.: 339009-01-7
M. Wt: 346.59
InChI Key: NVNZCGVAGBKGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyridinecarboxylates, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of multiple chlorine atoms and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride and methyl nicotinate.

    Formation of Intermediate: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with a suitable base to form the corresponding benzyl intermediate.

    Cyclization: This intermediate undergoes cyclization with methyl nicotinate under controlled conditions to form the pyridine ring.

    Chlorination: The final step involves chlorination to introduce the chlorine atom at the 5-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
  • Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate

Uniqueness

Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern and the presence of multiple chlorine atoms

Properties

IUPAC Name

methyl 5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3/c1-21-14(20)9-5-8(15)6-18(13(9)19)7-10-11(16)3-2-4-12(10)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNZCGVAGBKGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.